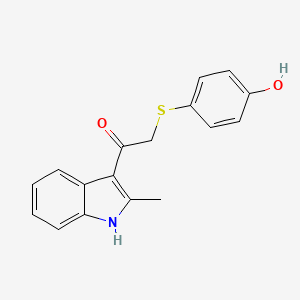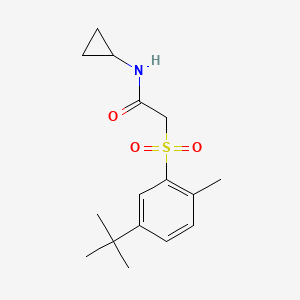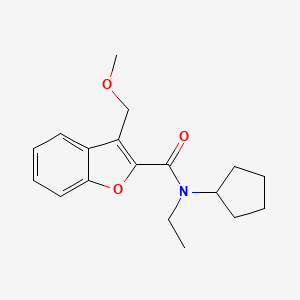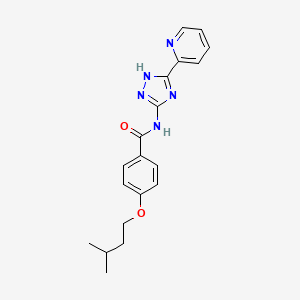
2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone, also known as HPIE, is a synthetic compound that has gained significant attention as a potential drug candidate due to its unique chemical structure and potential therapeutic properties.
作用機序
The mechanism of action of 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone involves the inhibition of various molecular targets such as histone deacetylases (HDACs), cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-κB). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, thereby promoting chromatin condensation and gene silencing. 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone inhibits HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in inflammation and pain. 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone inhibits COX-2, leading to the suppression of inflammation and pain. NF-κB is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone inhibits NF-κB, leading to the suppression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone vary depending on the disease and the molecular targets involved. In cancer cells, 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone induces apoptosis and cell cycle arrest by activating tumor suppressor genes and inhibiting HDACs. Inflammatory cells, 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone suppresses the production of pro-inflammatory cytokines and chemokines by inhibiting COX-2 and NF-κB. In neurons, 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone protects against oxidative stress and neuroinflammation by activating antioxidant enzymes and inhibiting pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments include its high yield and purity, its ability to inhibit multiple molecular targets, and its potential therapeutic uses in various diseases. However, the limitations of using 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments include its limited solubility and stability, its potential toxicity at high doses, and the need for further studies to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for the research of 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone. One direction is to investigate its potential therapeutic uses in other diseases such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method of 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone to improve its solubility and stability. Furthermore, future studies should focus on determining the efficacy and safety of 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone in humans, including its pharmacokinetics and pharmacodynamics.
合成法
The synthesis method of 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone involves the reaction of 2-methyl-1H-indole-3-acetic acid with 4-hydroxythiophenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to a deprotection reaction using a strong base such as sodium hydroxide to obtain 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone in high yield and purity.
科学的研究の応用
2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied for its potential therapeutic uses in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone has also demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Furthermore, 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease due to its ability to protect neurons from oxidative stress and neuroinflammation.
特性
IUPAC Name |
2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-11-17(14-4-2-3-5-15(14)18-11)16(20)10-21-13-8-6-12(19)7-9-13/h2-9,18-19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFAXISZTKBASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547236.png)


![5-Cyclopropyl-3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7547259.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547271.png)
![N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B7547283.png)

![N-methyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7547299.png)

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7547317.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7547321.png)

![2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile](/img/structure/B7547326.png)
![1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7547334.png)